molecular formula C8H9N3 B125610 5-(Dimethylamino)nicotinonitrile CAS No. 152803-14-0

5-(Dimethylamino)nicotinonitrile

Cat. No. B125610
M. Wt: 147.18 g/mol
InChI Key: ZSRKENDJHBMIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3. It is not intended for human or veterinary use and is used for research purposes. This compound is part of a collection of rare and unique chemicals .

properties

IUPAC Name

5-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRKENDJHBMIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)nicotinonitrile

Synthesis routes and methods

Procedure details

To a solution of 5-amino-3-cyanopyridine (0.50 g, 4.20 mmol) in DMF (5 ml) was added NaH (60% in oil) (0.37 g, 9.26 mmol) under ice-cooling, and the mixture was stirred for 20 minutes. Methyl iodide (0.58 ml, 9.31 mmol) in DMF (2 ml) was added dropwise under ice-cooling. The mixture was stirred for 2 hours while the temperature was raised up to room temperature. Ice was added to the reaction mixture, and the mixture was extracted with diethyl ether (30 ml×3). The diethyl ether layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (Wako Gel C-200, 20 g; eluted with chloroform:methanol=200:1) to give 3-cyano-5-dimethylaminopyridine (145 mg, yield 23%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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